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Compound of Interest

Compound Name: 4-Ethylpyridine-2-carbonitrile

Cat. No.: B140052 Get Quote

An In-depth Technical Guide to 4-Ethylpyridine-2-carbonitrile: Properties, Synthesis, and

Applications

Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Ethylpyridine-2-carbonitrile
(CAS No. 92486-38-9), a heterocyclic nitrile of increasing interest in synthetic and medicinal

chemistry. We will delve into its core physical and chemical properties, outline a robust

synthetic pathway, and discuss its potential applications for researchers, scientists, and drug

development professionals. This document is designed to be a field-proven resource, blending

established data with causal scientific explanations to empower your research and

development endeavors.

Molecular Identity and Structural Elucidation
4-Ethylpyridine-2-carbonitrile is a substituted pyridine derivative featuring an ethyl group at

the C4 position and a nitrile group at the C2 position. This specific arrangement of functional

groups dictates its unique electronic and steric properties, influencing its reactivity and potential

as a molecular building block.

Chemical Name: 4-Ethylpyridine-2-carbonitrile[1]

Synonyms: 2-Cyano-4-ethylpyridine, 4-Ethylpicolinonitrile[1][2]
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CAS Number: 92486-38-9[1][2]

Molecular Formula: C₈H₈N₂[1][2]

The structure combines the aromatic, electron-deficient pyridine ring with the electron-

withdrawing nitrile group and the electron-donating ethyl group. The interplay between these

groups is critical for understanding its chemical behavior.

Caption: 2D Structure of 4-Ethylpyridine-2-carbonitrile.

Physicochemical Properties
The physical state and solubility are critical parameters for experimental design, including

reaction setup, solvent selection, and purification strategies. The compound is supplied as an

oil, consistent with many substituted pyridines of this molecular weight.

Summary of Physical Data
The following table summarizes the known and predicted physical properties. Note the

distinction between experimental and computationally predicted values, which is crucial for

experimental planning.

Property Value Source/Comment

Appearance Light Green Oil [2] Experimental

Molecular Weight 132.16 g/mol [1][2] Calculated

Boiling Point 123-124 °C (at 11 Torr) [3] Experimental

Density 1.05 ± 0.1 g/cm³ [3] Predicted

pKa 0.48 ± 0.10
[3] Predicted (Refers to the

conjugate acid)

Solubility
Soluble in Chloroform,

Dichloromethane, DMSO
[3] Experimental

Storage 2-8°C, Refrigerator [2] Recommended
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Field Insight: The experimental boiling point at reduced pressure suggests that purification by

vacuum distillation is a viable and recommended method. Its predicted low pKa indicates that

the pyridine nitrogen is significantly less basic than pyridine itself, a direct consequence of the

electron-withdrawing effect of the C2-nitrile group.

Spectroscopic Signature Analysis
While a comprehensive public database of spectra for this specific molecule is not readily

available, its structure allows for a robust prediction of its spectroscopic signatures. This

analysis is fundamental for reaction monitoring (e.g., via TLC and LC-MS) and for the structural

confirmation of synthesized material.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
Pyridine Ring Protons (3H):

H6 (δ ~8.7 ppm): Expected to be the most downfield aromatic proton due to its proximity to

the ring nitrogen. It should appear as a doublet.

H5 (δ ~7.8 ppm): Expected to appear as a doublet of doublets, coupled to both H6 and

H3.

H3 (δ ~7.4 ppm): Expected to be the most upfield aromatic proton, appearing as a doublet.

Ethyl Group Protons (5H):

-CH₂- (δ ~2.8 ppm): A quartet resulting from coupling with the adjacent methyl protons.

-CH₃ (δ ~1.3 ppm): A triplet resulting from coupling with the adjacent methylene protons.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
Pyridine Ring Carbons: Five distinct signals are expected in the aromatic region (δ 120-160

ppm). The carbon bearing the nitrile group (C2) and the carbon bearing the ethyl group (C4)

will have characteristic shifts.

Nitrile Carbon (-C≡N): A sharp signal expected around δ 117-120 ppm.
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Ethyl Group Carbons: Two aliphatic signals; -CH₂- around δ 25-30 ppm and -CH₃- around δ

13-15 ppm.

Predicted Infrared (IR) Spectrum
C≡N Stretch: A strong, sharp absorption band is expected in the range of 2220-2240 cm⁻¹.

The presence and sharpness of this peak are highly characteristic and useful for confirming

the nitrile group's integrity.

C=C and C=N Aromatic Stretches: Multiple sharp bands in the 1400-1600 cm⁻¹ region.

C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just

below 3000 cm⁻¹.

Mass Spectrometry (MS)
Molecular Ion (M⁺): In an Electron Ionization (EI) spectrum, a prominent molecular ion peak

is expected at m/z = 132.

Fragmentation: Key fragmentation patterns would likely involve the loss of the ethyl group

([M-29]⁺) and potentially rearrangements involving the nitrile group.

Chemical Reactivity and Synthetic Utility
The chemical behavior of 4-Ethylpyridine-2-carbonitrile is governed by its three key

functional components: the pyridine ring, the nitrile group, and the ethyl substituent.

Understanding the reactivity at each site is paramount for its application as a synthetic

intermediate.
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Key Reactive Sites of 4-Ethylpyridine-2-carbonitrile

4-Ethylpyridine-2-carbonitrile

Pyridine Nitrogen
(Site of Protonation/Alkylation)

Basicity (pKa ~0.5)

Nitrile Group
(Hydrolysis/Reduction)

Electrophilic Carbon

Aromatic Ring
(Nucleophilic Substitution)

Electron Deficient

Click to download full resolution via product page

Caption: Logical diagram of reactive centers.

Pyridine Nitrogen: While the basicity is reduced, the nitrogen lone pair is available for

protonation in strong acid and for N-alkylation reactions to form pyridinium salts.

Nitrile Group: This is a versatile functional handle.

Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield 4-

ethylpicolinamide and subsequently 4-ethylpicolinic acid.

Reduction: It can be reduced to an aminomethyl group using reagents like LiAlH₄ or

catalytic hydrogenation, yielding (4-ethylpyridin-2-yl)methanamine. This transformation is

crucial for introducing a primary amine.

Aromatic Ring: The pyridine ring, particularly with an electron-withdrawing group at C2, is

activated towards nucleophilic aromatic substitution (SNAᵣ), especially if a leaving group is

present at another position.

Proposed Synthesis Protocol
A common and effective strategy for synthesizing substituted pyridine-2-carbonitriles is through

the cyanation of a corresponding pyridine N-oxide. This multi-step process offers a reliable

pathway from commercially available starting materials.
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Workflow: Synthesis from 4-Ethylpyridine

4-Ethylpyridine
Oxidation

(e.g., m-CPBA)
4-Ethylpyridine N-oxide

Cyanation
(e.g., TMSCN, Benzoyl Chloride)

4-Ethylpyridine-2-carbonitrile

Click to download full resolution via product page

Caption: Proposed synthetic workflow.

Step-by-Step Methodology
Step 1: Oxidation to 4-Ethylpyridine N-oxide

Rationale: The N-oxide is a key intermediate that activates the C2 position for nucleophilic

attack. m-Chloroperoxybenzoic acid (m-CPBA) is a common and effective oxidizing agent for

this transformation.

Procedure: a. Dissolve 4-ethylpyridine (1.0 eq) in a chlorinated solvent such as

dichloromethane (DCM). b. Cool the solution to 0 °C in an ice bath. c. Add m-CPBA (1.1 eq)

portion-wise, maintaining the temperature below 5 °C. d. Allow the reaction to warm to room

temperature and stir for 12-18 hours. e. Monitor reaction completion by TLC or LC-MS. f.

Upon completion, quench the reaction with a saturated aqueous solution of sodium

thiosulfate, followed by a wash with sodium bicarbonate. g. Extract the aqueous layer with

DCM, combine organic layers, dry over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure to yield the crude N-oxide.

Step 2: Cyanation to 4-Ethylpyridine-2-carbonitrile

Rationale: This is a variation of the Reissert-Henze reaction. The N-oxide is activated by an

acylating agent (like benzoyl chloride), and a cyanide source (like trimethylsilyl cyanide,

TMSCN) attacks the activated C2 position.

Procedure: a. Dissolve the crude 4-ethylpyridine N-oxide (1.0 eq) in an anhydrous solvent

like acetonitrile or DCM. b. Add benzoyl chloride (1.2 eq) and stir for 15 minutes at room

temperature. c. Add trimethylsilyl cyanide (TMSCN) (1.5 eq) dropwise. d. Stir the reaction at

room temperature for 18-24 hours. e. Monitor for the formation of the product. f. Upon
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completion, carefully quench the reaction with a saturated aqueous solution of sodium

bicarbonate. g. Extract with an organic solvent (e.g., ethyl acetate), wash the combined

organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. h. Purify the

crude product by flash column chromatography (silica gel, using a hexane/ethyl acetate

gradient) or vacuum distillation to afford pure 4-Ethylpyridine-2-carbonitrile.

Applications in Research and Drug Discovery
Pyridine and nitrile moieties are prevalent pharmacophores in medicinal chemistry.[4][5] The

nitrile group is a bioisostere for various functional groups and can act as a hydrogen bond

acceptor, while the pyridine ring provides a scaffold that can be oriented within protein binding

pockets to establish key interactions.[5][6]

Scaffold for Library Synthesis: 4-Ethylpyridine-2-carbonitrile serves as an excellent

starting point for generating libraries of novel compounds. The nitrile can be converted into

amines or carboxylic acids, which can then be further derivatized through amide bond

formation, reductive amination, or other standard synthetic transformations.

Intermediate for Active Pharmaceutical Ingredients (APIs): While specific public examples

are limited, compounds with this structural motif are explored in patent literature for various

therapeutic areas.[1] The ethyl group provides a lipophilic handle that can be important for

tuning ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Reference Standard: As a well-characterized molecule, it is used as a reference standard in

analytical chemistry for the identification and quantification of related compounds in complex

mixtures.[2]

Safety, Handling, and Environmental, Health &
Safety (EHS)
Adherence to strict safety protocols is mandatory when handling this compound. The available

data indicates several hazards that must be managed through proper engineering controls and

personal protective equipment.

GHS Hazard Identification
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Based on aggregated data, 4-Ethylpyridine-2-carbonitrile is classified with the following

hazards:[1]

H302: Harmful if swallowed (Acute toxicity, oral)

H315: Causes skin irritation (Skin corrosion/irritation)

H318: Causes serious eye damage (Serious eye damage/eye irritation)

H335: May cause respiratory irritation (Specific target organ toxicity, single exposure)

Recommended Handling Procedures
Engineering Controls: Always handle this chemical within a certified chemical fume hood to

avoid inhalation of vapors.

Personal Protective Equipment (PPE):

Eye Protection: Wear chemical safety goggles and a face shield.

Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

Skin and Body Protection: Wear a standard laboratory coat. Ensure no skin is exposed.

First Aid Measures:

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor

immediately.

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if

present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON

CENTER or doctor if you feel unwell.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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